molecular formula C17H17N5OS B2988962 (4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1456907-84-8

(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2988962
CAS RN: 1456907-84-8
M. Wt: 339.42
InChI Key: NTOAOQSTVFTBAV-UHFFFAOYSA-N
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Description

(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of unique properties that make it useful for a variety of applications, including medicinal chemistry, neuroscience, and drug discovery.

Scientific Research Applications

Molecular Interaction Studies

Research has shown the importance of understanding molecular interactions of similar compounds with receptors, illustrating how modifications in molecular structure can influence receptor binding and activity. For example, studies on cannabinoids have employed molecular orbital methods and conformational analysis to elucidate the binding interactions and pharmacophore models for cannabinoid receptors, highlighting the role of molecular conformations in receptor activity (J. Shim et al., 2002).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds featuring similar structural motifs has been explored for their potential pharmacological properties. Studies have synthesized and screened small molecules for in vitro affinity at human receptors, identifying compounds with high affinity and selectivity. This highlights the potential of such compounds in therapeutic applications, especially in crossing the blood-brain barrier and receptor occupancy after oral administration (Devin M. Swanson et al., 2009).

Anticancer Activity

Compounds containing thiophene and pyrazole derivatives have been synthesized and investigated for their anticancer activity against various human cancer cell lines. These studies have identified compounds with significant growth inhibitory effects, suggesting their potential as lead compounds for further development in cancer therapy (Nazan Inceler et al., 2013).

Antimicrobial and Antiviral Activities

Research into the antimicrobial and antiviral activities of similar compounds has produced promising results, with novel heterocyclic compounds exhibiting good activity against bacteria, fungi, and viruses. These findings support the potential of such compounds in addressing infectious diseases and highlight the importance of structural modification in enhancing biological activity (P. Sanjeeva et al., 2022).

Enzyme Inhibitory Activity

The evaluation of enzyme inhibitory activities is another area of application, where novel thiophene-based heterocyclic compounds have been designed and assessed for their inhibitory effects on key enzymes. These studies have identified compounds with potent inhibitory activities, offering insights into their potential therapeutic applications and the role of molecular docking in understanding their mechanism of action (A. Cetin et al., 2021).

properties

IUPAC Name

[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(15-4-2-10-24-15)22-8-6-21(7-9-22)16-11-14(19-20-16)13-3-1-5-18-12-13/h1-5,10-12H,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOAOQSTVFTBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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